(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid
Overview
Description
(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-methoxybenzaldehyde and L-alanine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
- (2S)-2-amino-3-(4-methoxyphenyl)propanoic Acid
- (2S)-2-amino-4-(4-hydroxyphenyl)butanoic Acid
- (2S)-2-amino-4-(4-chlorophenyl)butanoic Acid
Comparison:
- (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- (2S)-2-amino-3-(4-methoxyphenyl)propanoic Acid has a shorter carbon chain, which may affect its physical properties and interactions.
- (2S)-2-amino-4-(4-hydroxyphenyl)butanoic Acid contains a hydroxyl group, which can participate in additional hydrogen bonding interactions.
- (2S)-2-amino-4-(4-chlorophenyl)butanoic Acid has a chlorine substituent, which can alter its electronic properties and reactivity.
Properties
IUPAC Name |
(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADFNIWVWZWOFA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446443 | |
Record name | (2S)-2-Amino-4-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82310-97-2 | |
Record name | (2S)-2-Amino-4-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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